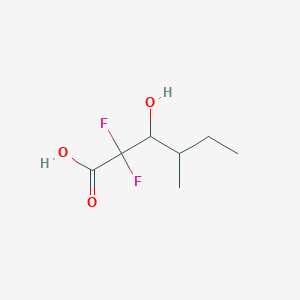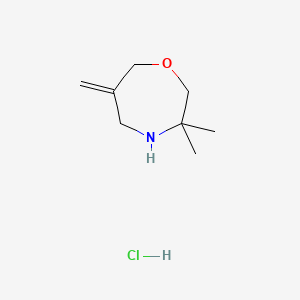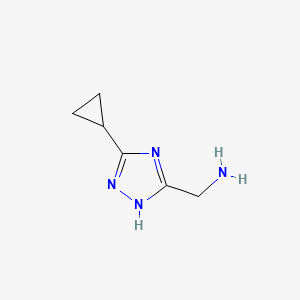
2,2-Difluoro-3-hydroxy-4-methylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-hydroxy-4-methylhexanoic acid is an organic compound with the molecular formula C7H12F2O3 This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a methyl group attached to a hexanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-hydroxy-4-methylhexanoic acid typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable precursor, such as 4-methylhexanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The hydroxyl group is then introduced through a controlled oxidation process, often using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and safety.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to convert the hydroxyl group into a hydrogen atom, forming a difluoromethylhexane derivative.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI) in acetone, silver nitrate (AgNO3)
Major Products:
Oxidation: 2,2-Difluoro-3-oxo-4-methylhexanoic acid
Reduction: 2,2-Difluoro-4-methylhexane
Substitution: 2-Iodo-3-hydroxy-4-methylhexanoic acid
Applications De Recherche Scientifique
2,2-Difluoro-3-hydroxy-4-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which 2,2-Difluoro-3-hydroxy-4-methylhexanoic acid exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity through hydrogen bonding, hydrophobic interactions, or electrostatic effects.
Comparaison Avec Des Composés Similaires
- 2,2-Difluoro-3-hydroxy-4-methylpentanoic acid
- 2,2-Difluoro-3-hydroxy-4-methylbutanoic acid
- 2,2-Difluoro-3-hydroxy-4-methylpropanoic acid
Comparison: Compared to its analogs, 2,2-Difluoro-3-hydroxy-4-methylhexanoic acid has a longer carbon chain, which can influence its physical properties, such as solubility and melting point. The additional carbon atoms may also affect its reactivity and the types of reactions it can undergo. Its unique combination of functional groups makes it a versatile compound for various applications, distinguishing it from shorter-chain analogs.
Propriétés
Formule moléculaire |
C7H12F2O3 |
|---|---|
Poids moléculaire |
182.16 g/mol |
Nom IUPAC |
2,2-difluoro-3-hydroxy-4-methylhexanoic acid |
InChI |
InChI=1S/C7H12F2O3/c1-3-4(2)5(10)7(8,9)6(11)12/h4-5,10H,3H2,1-2H3,(H,11,12) |
Clé InChI |
UNDKCKCRQAYCOQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(C(=O)O)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyltricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B13539070.png)


![tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13539081.png)
![4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B13539089.png)

![1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine](/img/structure/B13539105.png)

![8-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13539120.png)

![5-bromo-1-cyclobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13539123.png)


